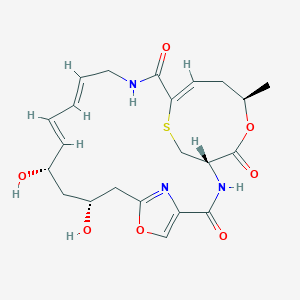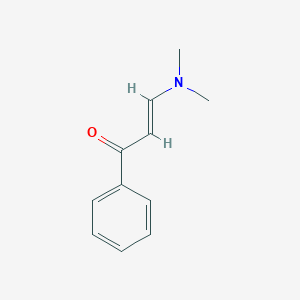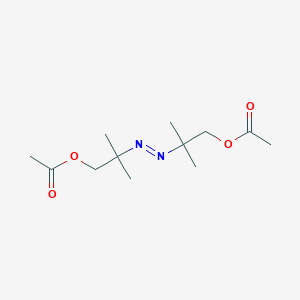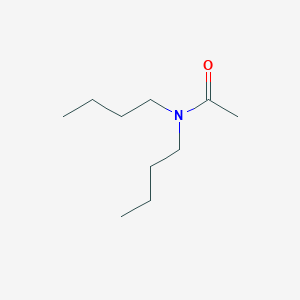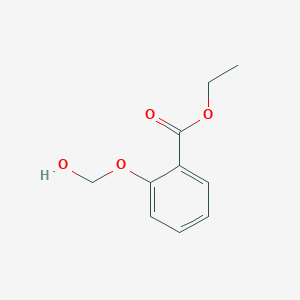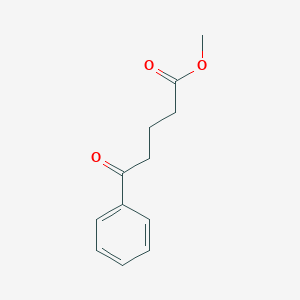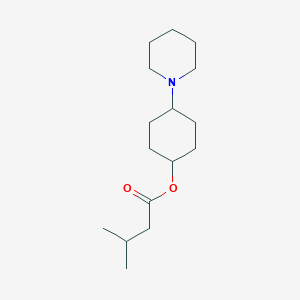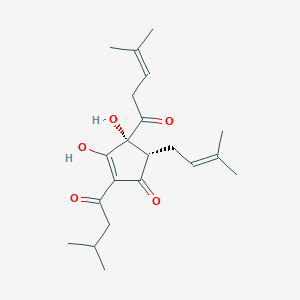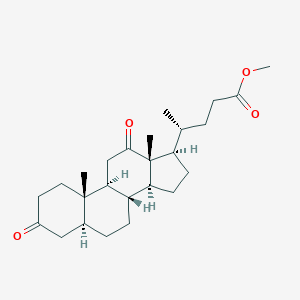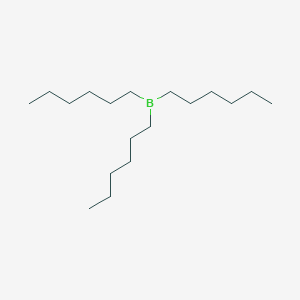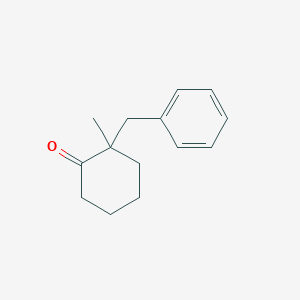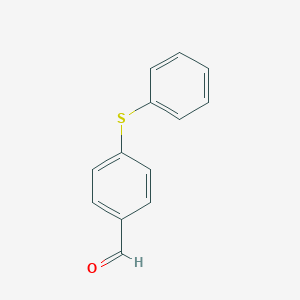
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate, commonly known as dichlorvos, is a chemical compound used as an insecticide and acaricide. It was first synthesized in 1954 and has since been used in various agricultural and household applications. Dichlorvos is a highly toxic compound that can cause serious health problems if not handled properly.
Mécanisme D'action
Dichlorvos acts as a cholinesterase inhibitor, meaning it inhibits the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, dichlorvos causes an accumulation of ACh in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects
In addition to its insecticidal properties, dichlorvos has been found to have toxic effects on humans and animals. Exposure to dichlorvos can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and difficulty breathing. Prolonged exposure can lead to more serious health problems, including neurological damage, liver and kidney damage, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorvos is commonly used in laboratory experiments to study the effects of cholinesterase inhibition on the nervous system. Its advantages include its high potency and rapid onset of action. However, its toxicity and potential health risks make it difficult to work with, and proper safety precautions must be taken.
Orientations Futures
There are several areas of future research for dichlorvos. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the nervous system. Researchers are exploring the use of dichlorvos as a tool for mapping neural circuits and studying the effects of cholinesterase inhibition on the nervous system. Additionally, there is a need for further research into the potential health effects of dichlorvos exposure and ways to mitigate these risks.
Conclusion
In conclusion, dichlorvos is a highly toxic compound with both insecticidal and potential therapeutic properties. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While dichlorvos has been extensively studied for its insecticidal properties, further research is needed to explore its potential therapeutic uses and to better understand its potential health risks.
Méthodes De Synthèse
Dichlorvos is synthesized by the reaction of 2,4-dichlorophenol with diethyl phosphorochloridothionate. The resulting product is then treated with sodium ethoxide to form dichlorvos. The reaction can be represented as follows:
2,4-dichlorophenol + diethyl phosphorochloridothionate → dichlorvos + ethyl chloride + diethyl phosphorothioate
Applications De Recherche Scientifique
Dichlorvos has been extensively studied for its insecticidal properties. It is commonly used to control pests in agricultural crops, livestock, and household settings. It has also been used to control insect-borne diseases such as malaria and dengue fever. In addition to its insecticidal properties, dichlorvos has been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
1593-27-7 |
|---|---|
Nom du produit |
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate |
Formule moléculaire |
C10H13Cl2O2PS |
Poids moléculaire |
299.15 g/mol |
Nom IUPAC |
(2,4-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2O2PS/c1-3-13-15(16,4-2)14-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
CFMXHMRTOXUWQI-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCOP(=S)(CC)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



